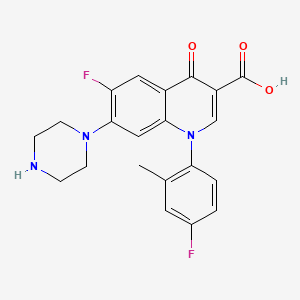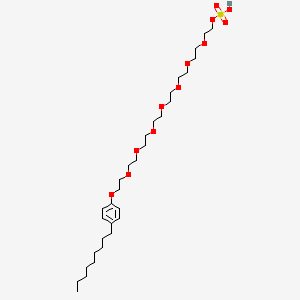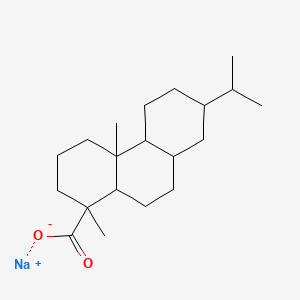
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a chemical compound with the molecular formula C20H34O2Na and a molecular weight of 328.46459 g/mol. It is known for its unique structure, which includes a phenanthrene backbone with various substituents, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves several steps, starting with the preparation of the phenanthrene backbone. The synthetic route typically includes:
Cyclization reactions: to form the phenanthrene core.
Substitution reactions: to introduce the isopropyl and methyl groups.
Carboxylation: to add the carboxylate group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products.
Hydrolysis: This reaction can break down the compound into smaller fragments. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate can be compared with other similar compounds, such as:
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-sulfonate
- Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-phosphate These compounds share a similar phenanthrene backbone but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
93839-77-1 |
|---|---|
Formule moléculaire |
C20H33NaO2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H34O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
LGMVLKTYFVXBLU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




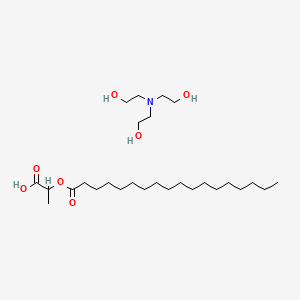
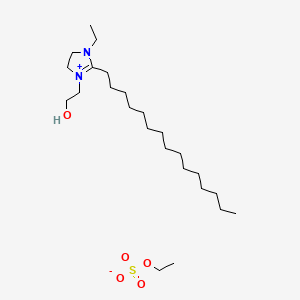


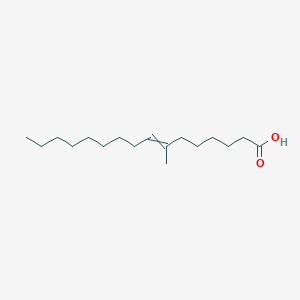
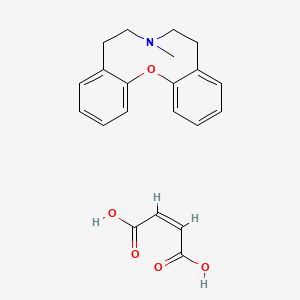
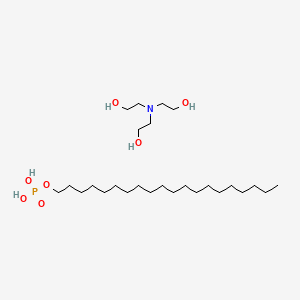

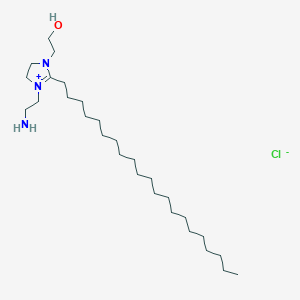
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
